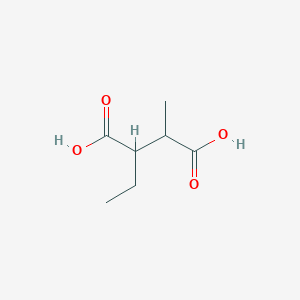
2-Ethyl-3-methylbutanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-3-methylbutanedioic acid can be achieved through several methods. One common approach involves the alkylation of malonic acid derivatives. For instance, ethyl acetoacetate can be alkylated with ethyl bromide in the presence of a strong base like sodium ethoxide. The resulting product is then hydrolyzed and decarboxylated to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. One such method includes the catalytic hydrogenation of 2-ethyl-3-methylmaleic anhydride, followed by hydrolysis to obtain the desired dicarboxylic acid. The reaction conditions often involve elevated temperatures and pressures to optimize the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3-methylbutanedioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert the carboxyl groups into alcohols.
Substitution: The hydrogen atoms in the alkyl chains can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols.
Substitution: Results in halogenated derivatives.
Scientific Research Applications
2-Ethyl-3-methylbutanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: This compound can be used in studies involving metabolic pathways and enzyme reactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-ethyl-3-methylbutanedioic acid involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in metabolic processes. The carboxyl groups can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethylsuccinic acid
- 3-Methylsuccinic acid
- 2-Methylglutaric acid
Comparison
2-Ethyl-3-methylbutanedioic acid is unique due to the presence of both ethyl and methyl groups on the succinic acid backbone. This structural feature imparts distinct chemical and physical properties compared to similar compounds. For instance, the presence of the ethyl group can influence the compound’s solubility, reactivity, and interaction with other molecules.
Properties
CAS No. |
1186-78-3 |
|---|---|
Molecular Formula |
C7H12O4 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
2-ethyl-3-methylbutanedioic acid |
InChI |
InChI=1S/C7H12O4/c1-3-5(7(10)11)4(2)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)(H,10,11) |
InChI Key |
CLJUPSQCFBYRDR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B14744468.png)
![[Cyclopropyl(diazo)methyl]benzene](/img/structure/B14744471.png)
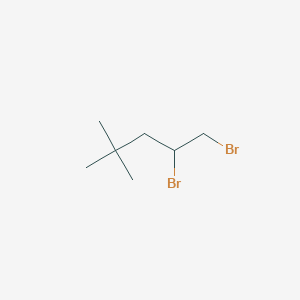
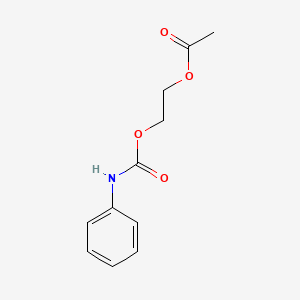
![2-[Bis(2-hydroxyethyl)amino]benzoic acid](/img/structure/B14744477.png)
![2,6-Piperidinedione, 4-[2-(3,5-dimethyl-2-oxocyclohexylidene)ethyl]-, (3S-trans)-](/img/structure/B14744478.png)
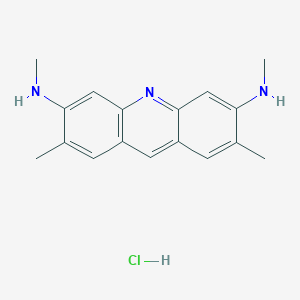
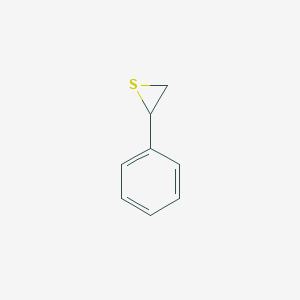
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 6-chloro-4-methyl-](/img/structure/B14744502.png)
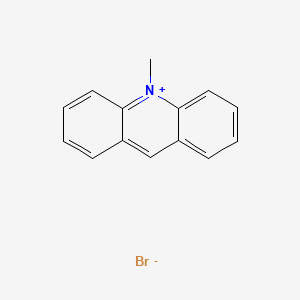
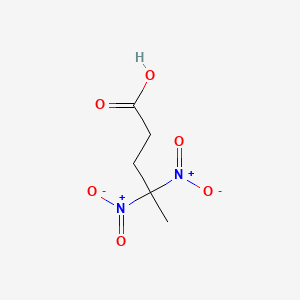
![2-furanylmethyl-[(1S)-3-methyl-1-(4-methylphenyl)but-3-enyl]ammonium](/img/structure/B14744517.png)

![(2Z)-4-ethyl-2-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methylene]-3,5-dimethyl-pyrrole](/img/structure/B14744529.png)
